Decanoyl-10,10,10,d3-L-carnitine Chloride
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Overview
Description
Decanoyl-10,10,10,d3-L-carnitine Chloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. The stable isotope labeling with deuterium (d3) allows for precise tracking and quantification in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanoyl-10,10,10,d3-L-carnitine Chloride involves the esterification of L-carnitine with decanoic acid, followed by the introduction of deuterium atoms. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Decanoyl-10,10,10,d3-L-carnitine Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Decanoic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted carnitine derivatives depending on the nucleophile used.
Scientific Research Applications
Decanoyl-10,10,10,d3-L-carnitine Chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of carnitine and its derivatives.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical products.
Mechanism of Action
Decanoyl-10,10,10,d3-L-carnitine Chloride functions by facilitating the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Decanoyl-L-carnitine: A non-labeled version of the compound.
Octanoyl-L-carnitine: A shorter-chain analog.
Palmitoyl-L-carnitine: A longer-chain analog.
Uniqueness
Decanoyl-10,10,10,d3-L-carnitine Chloride is unique due to its stable isotope labeling, which allows for precise analytical applications. This labeling provides a significant advantage in research settings where accurate quantification and tracking are essential.
Properties
CAS No. |
1297271-50-1 |
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Molecular Formula |
C17H34ClNO4 |
Molecular Weight |
354.93 |
IUPAC Name |
(3R)-3-(10,10,10-trideuteriodecanoyloxy)-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3; |
InChI Key |
KETNUEKCBCWXCU-QNYOVWSSSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride-d3 |
Origin of Product |
United States |
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